molecular formula C13H16BrN B1466378 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine CAS No. 1490247-80-7

2-(4-Bromophenyl)spiro[3.3]heptan-2-amine

Cat. No.: B1466378
CAS No.: 1490247-80-7
M. Wt: 266.18 g/mol
InChI Key: LCSNCEIELJNIMZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)spiro[3.3]heptan-2-amine is a novel spiropiperidine compound that has garnered significant attention in recent years due to its promising biological properties. This compound features a unique spirocyclic structure, which consists of a spiro[3.3]heptane core attached to a 4-bromophenyl group and an amine group. The spirocyclic framework imparts distinct physicochemical properties, making it a potential candidate for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine typically involves the formation of the spirocyclic core followed by the introduction of the 4-bromophenyl group and the amine functionality. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent bromination and amination steps are carried out to introduce the 4-bromophenyl and amine groups, respectively .

Properties

IUPAC Name

2-(4-bromophenyl)spiro[3.3]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSNCEIELJNIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 2
2-(4-Bromophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 3
2-(4-Bromophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 4
2-(4-Bromophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 5
2-(4-Bromophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 6
2-(4-Bromophenyl)spiro[3.3]heptan-2-amine

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